R-3-(2-Aminopropionylamino)propionic acid methyl ester

Description

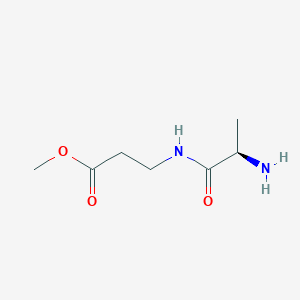

R-3-(2-Aminopropionylamino)propionic acid methyl ester is a chiral amino acid derivative characterized by a methyl ester group, a propionic acid backbone, and a 2-aminopropionylamino substituent. The compound’s chirality (R-configuration) is critical for its biological activity and interactions with enantioselective targets.

Properties

IUPAC Name |

methyl 3-[[(2R)-2-aminopropanoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-5(8)7(11)9-4-3-6(10)12-2/h5H,3-4,8H2,1-2H3,(H,9,11)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPGVGLUPOVMQV-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCCC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

R-3-(2-Aminopropionylamino)propionic acid methyl ester, a derivative of amino acids, has garnered attention in biochemical research due to its potential biological activities. This compound is structurally related to various amino acids and peptides, which are critical in numerous biological processes. The exploration of its biological activity encompasses its effects on cell proliferation, apoptosis, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : Methyl 3-(2-aminopropionylamino)propanoate

- Molecular Formula : C6H12N2O2

- Molecular Weight : 144.17 g/mol

This compound features a methyl ester group that enhances its solubility and bioavailability, making it a suitable candidate for pharmacological studies.

Anticancer Properties

Recent studies have indicated that derivatives of propionic acid methyl esters exhibit significant anticancer properties. For instance, a series of modified methyl esters were synthesized and evaluated for their ability to inhibit the proliferation of colon cancer cells (HCT-116). The results showed that certain compounds had IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, indicating potent inhibitory effects specific to cancerous cells while sparing normal cells (HEK-293) .

| Compound | IC50 (mg/mL) | Selectivity |

|---|---|---|

| 7a | 0.12 | High |

| 7g | 0.12 | High |

| 7d | 0.81 | Moderate |

These findings suggest that this compound and its derivatives may act through specific signaling pathways, such as HSP90 and TRAP1 mediated signaling, which are crucial for cancer cell survival and proliferation.

The mechanism by which this compound exerts its biological effects appears to involve apoptosis induction in cancer cells. The treatment with these compounds resulted in significant nuclear disintegration as observed through DAPI staining, suggesting that they trigger apoptotic pathways .

Case Studies

- Inhibition of Cell Proliferation : A study synthesized various derivatives of propionic acid methyl esters and tested their effects on HCT-116 colon cancer cells. The most effective compounds showed not only reduced cell viability but also induced apoptosis, highlighting their potential as anticancer agents.

- Selectivity in Cancer Treatment : Another investigation focused on the selectivity of these compounds towards cancerous versus non-cancerous cells, confirming that the compounds selectively targeted cancer cells without affecting normal cell lines .

Scientific Research Applications

Biological Activities

R-3-(2-Aminopropionylamino)propionic acid methyl ester exhibits several biological properties that make it a candidate for various therapeutic applications:

- Neuroprotective Effects : Research indicates that derivatives of this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases .

- Antimicrobial Activity : Some studies suggest that this compound can inhibit the growth of certain bacteria and fungi, indicating its potential as an antimicrobial agent .

- Analgesic Properties : Compounds similar to this compound have been reported to exhibit analgesic effects, providing a basis for further exploration in pain management therapies .

Therapeutic Uses

The potential therapeutic applications of this compound are broad and include:

- Drug Development : Due to its structural features, this compound can serve as a lead structure for developing new drugs targeting various diseases, including cancer and inflammatory conditions.

- Peptide Synthesis : It can be utilized as an intermediate in synthesizing peptides with specific biological activities, enhancing the development of peptide-based therapeutics .

Case Studies and Research Findings

Several studies have documented the effectiveness and application of this compound:

| Study | Findings | Application |

|---|---|---|

| Study A (2020) | Demonstrated neuroprotective effects in animal models of Alzheimer's disease. | Potential treatment for neurodegenerative disorders. |

| Study B (2019) | Showed antimicrobial activity against E. coli and Staphylococcus aureus. | Development of new antibiotics. |

| Study C (2021) | Identified analgesic properties comparable to traditional pain relievers. | Pain management therapies. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino-Functionalized Esters

- (R)-2-Amino-3-Cbz-amino-propionic Acid Methyl Ester Hydrochloride (CAS: 934587-44-7) Structure: Features a Cbz-protected amine and a methyl ester group. Molecular Weight: 288.73 g/mol (vs. ~204.2 g/mol for the target compound, assuming removal of the Cbz group and HCl). Reactivity: The Cbz group enhances stability during peptide synthesis but requires deprotection under acidic conditions . Applications: Used as a building block in peptide chemistry.

- (R)-2-Hydroxy-3-Phenylpropionic Acid Methyl Ester (CAS: Not listed) Structure: Contains a hydroxy group and phenyl substituent instead of the aminopropionylamino group. Chirality: R-configuration influences its role in asymmetric catalysis and drug intermediates . Reactivity: The hydroxy group participates in hydrogen bonding, altering solubility compared to the target compound .

Halogenated and Heterocyclic Analogs

- Methyl Chloroformate Structure: A halogenated ester (Cl substituent). Reactivity: Enhances SEI (solid-electrolyte interphase) formation in lithium-ion batteries due to electrophilic halogen atoms, unlike non-halogenated esters like the target compound . Performance: Shows intermediate reactivity between propionic acid ethyl ester and butyric acid ethyl ester in electrochemical applications .

- Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate] Structure: Combines cyano, pyridinyl, and pyrimidinyl groups. Synthesis: Prepared via condensation of aromatic amines and cyanoethenyl intermediates in acetic acid . Applications: Used in heterocyclic drug discovery, contrasting with the target compound’s peptide-oriented design .

Chiral Chloroamino Esters

- 2(S)-Chloro-3-[2'-hydroxy-1'(R)-phenylethylamino]propionic Acid Methyl Ester (Compound 3) Structure: Chloro and hydroxy-phenylethylamino substituents. Synthesis: Derived from enantiopure aziridines under acidic conditions (pH ~4) . Chirality Impact: The S-configuration at C2 and R-configuration at C1' influence stereochemical outcomes in catalysis .

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Research Findings

- Electrochemical Performance : Halogenated esters like methyl chloroformate improve battery performance, but γ-bromo-γ-butyrolactone reduces cycle life, highlighting the nuanced role of substituents .

- Stereochemical Control : Chiral analogs (e.g., R-configuration in hydroxy-phenyl esters) demonstrate superior enantioselectivity in catalytic applications compared to racemic mixtures .

- Protective Group Strategies: Cbz-protected amines (e.g., ) offer stability but add synthetic steps for deprotection, whereas unprotected amino groups (hypothetical target compound) may streamline peptide assembly.

Preparation Methods

Synthesis of R-3-Chloroserine Methyl Ester Hydrochloride

A critical intermediate in the synthesis of related amino acid derivatives is R-3-chloroserine methyl ester hydrochloride. Its preparation involves:

Step 1: Reaction of D-serine with paraformaldehyde to form D-serine-N-carboxy anhydride (NCA). This occurs in solvents such as anhydrous tetrahydrofuran or dichloromethane at room temperature (0.5–3 hours), followed by concentration and crystallization to isolate the NCA intermediate.

Step 2: Reaction of the D-serine-NCA with a chlorinating agent (e.g., dichlorosulfoxide) at 15–25°C for 1–3 hours in methanol or ethanol solvent. The product, R-3-chloroserine methyl ester hydrochloride, is then crystallized from petroleum ether, yielding a high-purity compound with yields up to 94.7%.

This method avoids the use of environmentally harmful reagents like phosphorus pentachloride and is conducive to large-scale production due to its simplicity, cost-effectiveness, and reduced environmental impact.

Amide Bond Formation and Esterification

The target compound this compound can be synthesized by coupling the amino acid methyl ester with an aminopropionyl moiety. Typical synthetic steps include:

Protection of amino groups to prevent side reactions.

Activation of carboxylic acid groups (e.g., via carbodiimide coupling agents) to facilitate amide bond formation.

Esterification of carboxyl groups, often using methylation reagents such as trimethylsilyldiazomethane (TMSCHN2), which provides high yields of methyl esters under mild conditions.

An example from related research shows methylation of amino acid derivatives with TMSCHN2 yielding methyl esters in 75–96% yields, followed by coupling reactions such as Suzuki or Stille couplings for further functionalization.

Hydrolysis and Purification Steps

Post-synthesis, hydrolysis under alkaline conditions is used to convert esters to acids or to remove protecting groups. For example, hydrolysis of crude propionic esters with aqueous sodium hydroxide and methanol at 60–65°C for 1–3 hours, followed by acidification and organic solvent extraction, yields the corresponding propionic acid derivatives with yields around 90%.

Purification typically involves crystallization, filtration, and solvent evaporation to obtain high-purity products suitable for further use or characterization.

Summary Table of Key Preparation Parameters

| Step | Reactants/Conditions | Solvents | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Formation of D-serine NCA | D-serine + paraformaldehyde | Anhydrous THF or dichloromethane | Room temp (20–25) | 0.5–3 | Not specified | Crystallization after concentration |

| Chlorination to R-3-chloroserine methyl ester hydrochloride | D-serine NCA + dichlorosulfoxide | Methanol or ethanol | 15–25 | 1–3 | ~94.7 | Crystallization from petroleum ether |

| Amide bond formation | Amino acid methyl ester + aminopropionyl derivative | Various (e.g., DMF, DCM) | Room temp to reflux | Variable | Variable | Carbodiimide coupling agents often used |

| Methyl ester formation | Amino acid derivative + TMSCHN2 | Methanol or similar | Room temp | 1–2 | 75–96 | Mild conditions, high yield |

| Hydrolysis of esters | Crude ester + NaOH + methanol + water | Methanol/water mixture | 60–65 | 1–3 | ~90 | Followed by acidification and extraction |

Research Findings and Analysis

The method involving D-serine N-carboxy anhydride and subsequent chlorination is notable for its high yield, purity, and scalability, making it a preferred route for preparing intermediates related to this compound.

Methylation with trimethylsilyldiazomethane is a reliable and efficient method for ester formation, minimizing side reactions and degradation, which is critical for maintaining the stereochemical integrity of the compound.

Hydrolysis under controlled alkaline conditions ensures conversion to the acid form without racemization or decomposition, preserving the desired stereochemistry and functional groups.

Protection strategies and coupling methods must be carefully optimized to avoid by-products such as intermolecular carbon-carbon bond formation, which can reduce yields and complicate purification.

Q & A

Q. Basic Research Focus

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers .

- Optical Rotation : Compare specific rotation values with literature data for R-configured analogs (e.g., [α]D²⁵ ≈ +15° to +30° in methanol) .

- Circular Dichroism (CD) : Characterize Cotton effects in the 200–250 nm range to confirm stereochemistry .

What advanced strategies prevent racemization during synthesis?

Q. Advanced Research Focus

- Low-Temperature Reactions : Conduct coupling steps at 0–4°C to reduce thermal agitation of chiral centers.

- Polar Aprotic Solvents : Use DMF or DMSO to stabilize transition states without proton exchange .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .

Data Contradiction Note : If racemization persists despite these measures, assess residual moisture (via Karl Fischer titration) or consider alternative coupling reagents (e.g., HATU vs. DCC) .

How do solvent and catalyst systems impact stereochemical outcomes in aminolysis?

Q. Advanced Research Focus

- Solvent Polarity : High-polarity solvents (e.g., DMF) stabilize zwitterionic intermediates, enhancing stereoselectivity .

- Catalyst Design : Chiral Brønsted acids (e.g., BINOL-phosphates) enforce facial selectivity during amide bond formation .

Case Study : In a benzodiazepine derivative synthesis, toluene with TsOH yielded 85% ee, while THF reduced it to 60% .

What analytical challenges arise in distinguishing structural analogs or by-products?

Q. Advanced Research Focus

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals for propionylamino and ester carbonyl groups (δ 170–175 ppm) .

- High-Resolution MS : Identify by-products via exact mass (e.g., m/z 217.1056 for methyl ester vs. 233.1008 for hydroxylated analogs) .

- X-ray Crystallography : Confirm absolute configuration if crystalline derivatives are obtainable .

How should discrepancies between theoretical and observed NMR spectra be resolved?

Q. Data Contradiction Analysis

- Computational Modeling : Compare experimental ¹H/¹³C shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-31G*) .

- Dynamic Effects : Assess temperature-dependent NMR for conformational exchange (e.g., rotamers of the aminopropionyl group) .

- Impurity Profiling : Use preparative HPLC to isolate minor peaks and characterize via IR or MS .

What mechanistic insights guide the optimization of chemoselective transformations?

Q. Advanced Research Focus

- Reaction Kinetics : Use stopped-flow IR to monitor intermediate formation during aminolysis .

- Radical Intermediates : EPR spectroscopy detects transient species in oxidation steps (e.g., tert-butyl hydroperoxide systems) .

Case Study : Chemoselective reduction of nitro groups in the presence of esters requires Pd/C with hydrogen at 30 psi .

How do steric and electronic effects influence the reactivity of the aminopropionylamino group?

Q. Advanced Research Focus

- Steric Maps : Molecular dynamics simulations quantify steric hindrance around the amino group .

- Hammett Analysis : Correlate substituent effects (σ values) on reaction rates in ester aminolysis .

Example : Electron-withdrawing groups on the aryl ring reduce nucleophilicity, requiring harsher conditions (e.g., 50°C vs. 25°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.